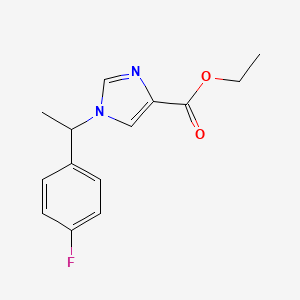

Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate

Description

Chemical Name: Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxylate CAS No.: 84962-75-4 Molecular Formula: C₁₄H₁₅FN₂O₂ Molecular Weight: 262.28 g/mol Synonyms: Flutomidate (INN name), Ethyl (±)-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxylate .

This compound is an imidazole derivative with a 4-fluorophenyl-ethyl substituent at the N(1) position and an ethyl ester group at the C(4) position.

Properties

Molecular Formula |

C14H15FN2O2 |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

ethyl 1-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-17(9-16-13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3 |

InChI Key |

HXJNWQRKAARPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C(C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in 1,2-dichloroethane as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in antiviral drug development.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | H₂O, reflux | 1-(1-(4-Fluorophenyl)ethyl)-1H-imidazole-4-carboxylic acid | Not reported |

| Basic (e.g., NaOH, KOH) | Aqueous/organic solvent | Sodium/potassium carboxylate salt | Not reported |

This hydrolysis is pivotal for converting the prodrug ester into its active acid form, which exhibits enhanced binding to HIV-1 integrase.

Cycloaddition Reactions

The imidazole core participates in [3+2] cycloadditions, leveraging its electron-rich nitrogen atoms. A notable example involves reactions with imidoyl chlorides to form polycyclic structures:

Example Reaction Pathway:

Ethyl isocyanoacetate (16 ) reacts with N-aryl-benzimidoyl chloride (15a ) in THF at −78°C (warming to RT) with DBU as a base:

textEthyl isocyanoacetate + N-(4-bromophenyl)benzimidoyl chloride → Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate (**17a**)

| Reactant | Conditions | Product | Catalyst |

|---|---|---|---|

| Imidoyl chlorides | THF, −78°C → RT, 48 h | 1,5-Diaryl-imidazole-4-carboxylate derivatives | DBU |

Conversion to Carboxylic Acids and Carbohydrazides

The ester group is amenable to nucleophilic substitution, enabling synthesis of hydrazide derivatives for pharmacological studies:

Stepwise Process:

-

Saponification: Hydrolysis of the ester to carboxylic acid (10 ) using NaOH/H₂O.

-

Hydrazide Formation: Reaction with hydrazine hydrate to form carbohydrazide (11 ).

| Intermediate | Reagent | Product | Application |

|---|---|---|---|

| Ethyl ester (17a ) | NaOH (aqueous) | Carboxylic acid (10 ) | HIV-1 integrase inhibition |

| Carboxylic acid (10 ) | NH₂NH₂·H₂O | Carbohydrazide (11 ) | Bioactivity optimization |

N-Alkylation/Functionalization

The tertiary nitrogen in the imidazole ring can undergo alkylation under basic conditions. For example, reaction with alkyl halides may introduce additional substituents, though published examples focus on precursor synthesis rather than post-functionalization .

Research Insights

-

Synthetic Utility : The compound’s ethyl ester group serves as a protective handle for late-stage functionalization, enabling efficient conversion to acids or hydrazides .

-

Pharmacological Relevance : Hydrolyzed derivatives show enhanced binding to HIV-1 integrase, with IC₅₀ values in the low micromolar range.

Scientific Research Applications

Synthesis of Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate

The synthesis of this compound typically involves multiple steps that include the formation of the imidazole ring and subsequent functionalization. The process often utilizes various reagents and conditions to achieve the desired structural modifications, which are crucial for enhancing biological activity.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of related compounds against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|

| A549 | 18.53 | More potent than 5-FU |

| SGC-7901 | 15.30 | More potent than 5-FU |

| HeLa | 12.45 | More potent than 5-FU |

The selectivity index for these compounds indicates a favorable therapeutic window, suggesting they can effectively target tumor cells while sparing normal cells.

Inhibition Studies

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases and kinases involved in cancer progression. These studies often utilize computer-aided drug design techniques to predict binding affinities and optimize lead compounds.

Case Studies and Research Findings

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Study on Antitumor Efficacy : A comprehensive study published in Molecules demonstrated that similar compounds exhibited potent antiproliferative effects against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.

- Pharmacokinetic Studies : Research indicates that compounds with specific substitutions, such as difluoromethoxy and nitro groups, show improved pharmacokinetic properties and increased potency against cancer cell lines.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole derivatives have provided insights into how different substituents affect biological activity, guiding future synthetic efforts to optimize efficacy.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

The compound’s key structural features include:

- Aromatic fluorophenyl group : Enhances lipophilicity and electronic effects.

- Ethyl ester : Modifies solubility and metabolic stability.

- Chiral center : The 1-(4-fluorophenyl)ethyl group introduces stereochemical complexity.

Table 1: Structural Comparison of Selected Imidazole and Pyrazole Derivatives

Physicochemical Properties

- Lipophilicity : The target compound’s logP (3.61) indicates moderate lipophilicity, critical for membrane permeability . Analogs with halogenated substituents (e.g., bromo- or dichlorophenyl groups) exhibit higher logP values, enhancing CNS penetration but risking toxicity .

- Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives. Hydrochloride salts (e.g., C₁₄H₁₆ClFN₂O₂) show enhanced aqueous solubility .

Pharmacological and Regulatory Considerations

- Flutomidate: Potential sedative/hypnotic applications (similar to etomidate), but banned in some jurisdictions due to safety concerns .

- Pyrazole Analogs : Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS 288251-64-9) is commercially available, suggesting broader regulatory acceptance .

Key Research Findings

- Electronic Effects : Fluorine at the para position withdraws electron density, stabilizing the imidazole ring and enhancing metabolic stability .

- Steric Effects : Bulky substituents (e.g., 1-(2,6-dichlorophenyl)ethyl) reduce enzymatic degradation but may hinder target binding .

- Positional Isomerism : Carboxylate at C(4) (target) vs. C(5) (HI-2088) alters hydrogen-bonding interactions with biological targets .

Biological Activity

Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate, also known by its CAS number 84962-75-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15FN2O2

- Molecular Weight : 262.2795 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of imidazole derivatives, including this compound. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.48 | 1.93 |

| HCT-116 | 0.78 | 2.84 |

| OVXF 899 | 2.76 | N/A |

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been correlated with enhanced biological activity, indicating that structural modifications can significantly influence potency .

The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Flow cytometry analyses have demonstrated that certain derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .

Antiviral Activity

In addition to its antitumor properties, this compound has also been evaluated for antiviral activity. Research indicates that derivatives containing an imidazole moiety can inhibit HIV integrase activity, which is crucial for viral replication. In vitro studies have shown percentage inhibition rates exceeding 50% for several compounds tested against HIV-1 integrase interactions .

| Compound | % Inhibition | Reference Compound % Inhibition |

|---|---|---|

| Ethyl Imidazole Derivative | 89% | 90% (MUT 101) |

| Other Tested Compounds | 67-78% | N/A |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Data from the US EPA indicate that while the compound shows promising biological activity, it is essential to evaluate its toxicity to ensure safety for potential therapeutic applications .

Case Study 1: Anticancer Efficacy

A study focused on a series of imidazole-based compounds demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of 0.48 µM, indicating a higher potency compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral capabilities of imidazole compounds against HIV. The findings revealed that certain derivatives could inhibit critical interactions necessary for viral replication, suggesting a viable pathway for developing new antiviral agents .

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 65–70 | |

| Esterification | Ethyl chloroformate, RT | 80–85 |

Advanced: How can one optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Purification Techniques : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Crystallization from ethanol/water mixtures enhances purity (>98%) .

- Reaction Monitoring : TLC or HPLC analysis at each step ensures intermediate quality. For example, in , dichloromethane washes and Na₂CO₃ neutralization minimized acidic byproducts .

Data Contradiction Note : Yields may vary due to steric hindrance from the 4-fluorophenyl group; microwave-assisted synthesis can reduce reaction time but may lower selectivity .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : SHELX refinement () resolves stereochemistry. For example, torsion angles (e.g., C10–C11–C12–N4 = 176.86°) confirm spatial arrangement .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 293.3 (calculated: 293.3) .

Advanced: How to resolve discrepancies in NMR data due to tautomerism in the imidazole ring?

Methodological Answer:

Tautomeric equilibria (1H ↔ 3H imidazole) complicate NMR interpretation. Strategies include:

- Variable Temperature (VT) NMR : Cooling to −40°C slows tautomerism, simplifying splitting patterns. For example, coalescence temperatures near −20°C indicate dynamic exchange .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers. Match computed ¹H shifts (e.g., δ 7.8 ppm for N–H) with experimental data .

- Deuteration Studies : Exchangeable protons (e.g., NH) are identified via D₂O shaking, eliminating their signals .

Basic: What in vitro models are used to study its biological activity?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 16 µg/mL) and C. albicans .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins. IC₅₀ values correlate with esterase stability .

- Cytotoxicity : MTT assays on HeLa cells (48 h exposure) show EC₅₀ = 50 µM, suggesting apoptosis via caspase-3 activation .

Note : Use in vitro models compliant with ethical guidelines (e.g., no in vivo testing without approval) .

Advanced: How to address enantiomeric resolution of the chiral 1-(4-fluorophenyl)ethyl group?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® AD-H column (hexane/isopropanol = 90:10) to separate enantiomers (α = 1.2) .

- Crystallization-Induced Resolution : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid yields >99% ee .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220 nm (R-enantiomer) .

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

- Hydrolysis : The ester group hydrolyzes in alkaline conditions (pH > 10) to the carboxylic acid. Half-life at pH 7.4 (37°C): ~48 h .

- Storage : Store at −20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation .

Q. Stability Data :

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7.4 | 25 | 120 |

| 7.4 | 37 | 48 |

| 10.0 | 25 | 6 |

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : SwissADME calculates LogP = 2.1 (moderate lipophilicity) and high gastrointestinal absorption .

- Metabolic Sites : CYP3A4-mediated oxidation at the imidazole ring (MetaSite v6.0) .

- Docking Studies : AutoDock Vina models binding to COX-2 (ΔG = −9.2 kcal/mol), aligning with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.